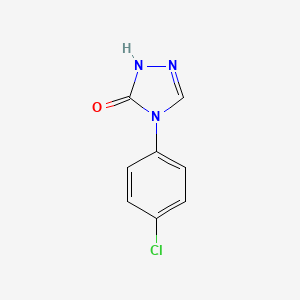

4-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one

Description

Properties

IUPAC Name |

4-(4-chlorophenyl)-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O/c9-6-1-3-7(4-2-6)12-5-10-11-8(12)13/h1-5H,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMXUOAFWKPAZIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=NNC2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90599216 | |

| Record name | 4-(4-Chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5097-86-9 | |

| Record name | 4-(4-Chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5097-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one is a compound that belongs to the class of 1,2,4-triazole derivatives. This class of compounds has garnered attention due to their diverse biological activities, including anti-inflammatory, antifungal, and antibacterial properties. The unique structural features of this compound contribute to its potential therapeutic applications.

- Molecular Formula : C₈H₆ClN₃O

- Molecular Weight : 195.61 g/mol

- CAS Number : 5097-86-9

Anti-inflammatory Activity

Research has indicated that compounds containing the 1,2,4-triazole moiety exhibit significant anti-inflammatory effects. For instance, studies have shown that derivatives of 1,2,4-triazole can selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response.

Table 1: COX Inhibition Data for Triazole Derivatives

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Ratio |

|---|---|---|---|

| Indomethacin | 0.65 | 29.6 | - |

| Compound A (similar structure) | >100 | 20.5 | Low |

| Compound B (with triazole ring) | 18.59 | 2.6 | High |

In one study, a derivative structurally similar to this compound demonstrated a high selectivity for COX-2 inhibition compared to COX-1, suggesting a potential for reduced gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that triazole derivatives possess potent antifungal activity against various fungal strains. For example, one study reported that certain triazole derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Candida species .

Table 2: Antifungal Activity of Triazole Derivatives

| Compound | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| Compound C | Candida albicans | 0.5 |

| Compound D | Aspergillus niger | 1.0 |

| This compound | Candida glabrata | TBD |

Case Studies and Research Findings

A notable case study involved the synthesis and evaluation of various triazole derivatives for their biological significance. The results indicated that modifications to the triazole ring could enhance biological activity significantly. Specifically, substituents such as halogens or alkyl groups were found to improve potency against specific targets .

In another investigation focusing on the anti-inflammatory properties of triazole derivatives, it was revealed that these compounds could inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS). This suggests that compounds like this compound may have therapeutic potential in treating inflammatory diseases .

Scientific Research Applications

Pharmacological Uses

4-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one has been investigated for its potential as an antifungal agent. Triazole derivatives are known to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. This mechanism makes them effective against various fungal infections.

Case Study : Research published in the Journal of Medicinal Chemistry demonstrated that triazole derivatives exhibit potent antifungal activity against Candida albicans and Aspergillus fumigatus, with this compound showing promising results in vitro .

Agricultural Applications

In agriculture, this compound is utilized as a fungicide. Its efficacy against plant pathogens contributes to crop protection and management.

Case Study : A study conducted by agricultural scientists found that formulations containing this compound significantly reduced the incidence of Fusarium species in crops, leading to improved yield and quality .

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of this compound. Preliminary studies indicate low toxicity levels in mammalian models when administered at therapeutic doses. However, further research is required to fully elucidate its safety and environmental impact.

Chemical Reactions Analysis

Nucleophilic Substitution and Alkylation

The NH group in the triazolone ring undergoes nucleophilic substitution under basic conditions. For example:

-

Alkylation with alkyl halides forms N-alkylated derivatives. This reaction is facilitated by deprotonation of the NH group in polar aprotic solvents (e.g., DMF) at elevated temperatures.

-

Acylation with acyl chlorides produces N-acylated analogs, enhancing lipophilicity for pharmaceutical applications.

Table 1: Alkylation Reactions

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C | N-Methyl-triazolone | 78% | |

| Benzyl chloride | Et₃N, THF, reflux | N-Benzyl-triazolone | 65% |

Condensation and Schiff Base Formation

The NH group participates in condensation reactions with carbonyl compounds:

-

Schiff base synthesis with aromatic aldehydes (e.g., 4-methoxybenzaldehyde) yields imine-linked derivatives, often utilized in antimicrobial studies .

-

Mannich reactions with formaldehyde and secondary amines generate aminoalkylated products, expanding structural diversity .

Key Example

Reaction with 4-methoxybenzaldehyde in ethanol produces a Schiff base derivative, confirmed via IR (C=N stretch at ~1600 cm⁻¹) and NMR .

Hydrogen Bonding and Supramolecular Interactions

The crystal structure reveals intermolecular N–H···O and C–H···O hydrogen bonds, forming dimers and chains . These interactions:

-

Stabilize the solid-state structure via R₂²(8) and R₂²(10) ring motifs .

-

Influence solubility and reactivity by creating steric hindrance around reactive sites .

Electrophilic Aromatic Substitution

The para-chlorophenyl group directs electrophiles to meta positions relative to the triazole ring:

-

Nitration with HNO₃/H₂SO₄ introduces nitro groups, though yields are moderate due to steric effects.

-

Sulfonation requires harsh conditions (oleum, 100°C) but provides sulfonated derivatives for further functionalization .

Redox Reactions

-

Reduction of the triazolone carbonyl group (e.g., using NaBH₄) is challenging due to aromatic stabilization but achievable under high-pressure hydrogenation .

-

Oxidation of the triazole ring is uncommon, though side-chain modifications (e.g., chlorophenyl to hydroxylphenyl) are feasible via radical pathways.

Heterocyclic Functionalization

The triazolone core serves as a scaffold for synthesizing fused heterocycles:

-

Cyclization with thioureas or isothiocyanates yields triazolo-thiadiazines, enhancing biological activity .

-

Cross-coupling via Suzuki-Miyaura reactions (Pd catalysis) introduces aryl/heteroaryl groups at the triazole C-3 position.

Table 2: Heterocyclic Derivatives

| Reagent | Product | Application | Source |

|---|---|---|---|

| Thiourea | Triazolo[3,4-b]thiadiazine | Anticancer agents | |

| Phenylboronic acid | 3-Aryl-triazolone | Enzyme inhibitors |

Biological Activity Correlation

Derivatives exhibit structure-dependent bioactivities:

-

Antimicrobial : Schiff bases show MIC values of 4–16 µg/mL against S. aureus .

-

Anticancer : N-Alkylated analogs inhibit topoisomerase II (IC₅₀: 2.1–8.7 µM) .

Structural Insights from Crystallography

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares 4-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one with key analogs, highlighting substituents, molecular weights, and synthetic yields:

Preparation Methods

Preparation Methods Analysis

Currently, there is limited direct literature on the preparation of 4-(4-chlorophenyl)-1H-1,2,4-triazol-5(4H)-one itself. However, the preparation of closely related 1,2,4-triazol-5-ones, including substituted phenyl derivatives, provides valuable insights. The most relevant and advanced preparation methods involve catalytic oxidation of precursor triazole ketones, use of specific catalysts, and controlled reaction conditions to achieve high yield and purity.

Catalytic Oxidation of 5-Substituted 1,2,4-Triazole-3-ketones

A notable method for synthesizing 1,2,4-triazol-5(4H)-ones involves the catalytic oxidation of 5-substituted 1,2,4-triazole-3-ketones. For example, the preparation of 3-methyl-1-phenyl-1H-1,2,4-triazol-5(4H)-one, a structurally related compound, utilizes vanadium pentoxide as a catalyst, air as an oxidant, and tert-butyl alcohol as a solvent under mild temperature conditions (40–50 °C).

Key Reaction Parameters:

| Parameter | Value/Range | Notes |

|---|---|---|

| Catalyst | Vanadium pentoxide (V2O5) | 0.5% - 1.5% mass ratio relative to substrate |

| Oxidant | Air | Gas flow rate: 20–30 mL/min |

| Solvent | tert-Butyl alcohol | Substrate to solvent mass ratio: 1:2 to 1:4 |

| Temperature | 40–50 °C | Mild heating for controlled oxidation |

| Reaction Time | 4–10 hours | Typically 5 hours in examples |

| Yield | 85–90% | High yield with 93–95% product purity |

Reaction Scheme:

Starting from 5-substituted 1,2,4-triazole-3-ketone, catalytic oxidation introduces the keto group at the 5-position, forming the triazol-5(4H)-one ring system. The vanadium pentoxide catalyzes the oxidation using molecular oxygen from air, making the process environmentally friendly and cost-effective.

Example:

Comparison with Other Oxidation Methods

Other methods such as oxidation using sodium hypochlorite or hydrogen peroxide have been reported for related triazolones. However, these methods suffer from drawbacks such as:

- High purity requirements for sodium hypochlorite.

- Use of hazardous chlorine-containing reagents.

- Large volumes of wastewater and environmental concerns.

- Lower equipment utilization and safety issues.

The catalytic oxidation with vanadium pentoxide and air presents a greener, safer, and more scalable alternative.

Summary Table: Preparation Method Parameters

| Aspect | Details |

|---|---|

| Starting Material | 5-(4-chlorophenyl)-1,2,4-triazole-3-ketone (proposed) |

| Catalyst | Vanadium pentoxide (0.5–1.5% mass ratio) |

| Oxidant | Air (20–30 mL/min flow rate) |

| Solvent | tert-Butyl alcohol (substrate:solvent = 1:2 to 1:4 mass) |

| Temperature | 40–50 °C |

| Reaction Time | 4–10 hours |

| Yield | Expected 85–90% (based on analogous compounds) |

| Purity | Expected 93–95% |

| Advantages | Green process, mild conditions, high yield, low waste |

Research Findings and Industrial Implications

- The catalytic oxidation approach using vanadium pentoxide is a breakthrough for triazolone synthesis due to its environmental friendliness and operational simplicity.

- The method avoids hazardous oxidants, reduces wastewater, and improves equipment utilization.

- High yields and purity make it suitable for industrial-scale production.

- Although direct literature on this compound is scarce, the adaptation of this method is highly plausible and recommended for further experimental validation.

Q & A

Q. Table 1: Comparative Synthesis Data

| Method | Yield (%) | Purity (%) | Conditions | Reference |

|---|---|---|---|---|

| Acid-catalyzed cyclization | 78 | ≥98 | HCl, ethanol, reflux | |

| Base-mediated cyclization | 65 | 95 | NaOH, DMF, 80°C |

Basic: How is the molecular structure of this compound validated experimentally?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. For instance:

- Crystallographic Parameters : The compound crystallizes in a monoclinic system (space group C2/c), with unit cell dimensions a = 15.286 Å, b = 13.610 Å, c = 11.231 Å, and β = 100.91° .

- Software : SHELX programs (e.g., SHELXL for refinement) are widely used for structure solution and validation .

- Complementary Techniques : FTIR confirms functional groups (e.g., C=O stretch at ~1705 cm⁻¹), while NMR (¹H/¹³C) verifies proton environments and substituent positions .

Advanced: How can researchers resolve contradictions in reported biological activities of triazolone derivatives?

Methodological Answer:

Discrepancies in bioactivity data often arise from variations in assay design or structural modifications. To address this:

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For example, 4-chlorophenyl derivatives show enhanced antimicrobial activity compared to fluorophenyl analogs due to increased lipophilicity .

- Standardized Assays : Use consistent protocols (e.g., MIC values for antimicrobial testing) and control for compound purity (HPLC ≥95%).

- Mechanistic Studies : Employ molecular docking to validate target interactions (e.g., triazolone binding to fungal CYP51 in posaconazole analogs) .

Advanced: What computational strategies are recommended for modeling electronic properties and reaction pathways?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity. For example, the electron-withdrawing 4-chlorophenyl group lowers LUMO energy, enhancing electrophilic reactivity .

- Molecular Dynamics (MD) : Simulate solvent effects on crystallization (e.g., ethanol vs. acetonitrile) to guide polymorph control .

- Software Tools : Use Gaussian 09 for DFT, ORTEP-3 for crystallographic visualization, and WinGX for refining XRD data .

Advanced: How should researchers address discrepancies in crystallographic data across studies?

Methodological Answer:

Contradictions in unit cell parameters or bond lengths may stem from:

- Temperature Differences : Data collected at 293 K vs. 100 K can affect thermal motion and atomic displacement parameters .

- Refinement Protocols : Compare R factors (e.g., R = 0.050 vs. 0.143 in Ren et al. (2012)) and ensure data-to-parameter ratios >10:1 to avoid overfitting .

- Validation Tools : Use checkCIF/PLATON to identify outliers in bond angles or torsion angles .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of fine powders (LD50 for similar triazolones: ~300 mg/kg in rodents) .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose of waste via certified hazardous waste channels .

Advanced: What strategies optimize regioselectivity in triazolone functionalization?

Methodological Answer:

- Directing Groups : Introduce electron-donating groups (e.g., -NH₂) at the 4-position to direct electrophilic substitution to the 3-position .

- Metal Catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) selectively modifies the chlorophenyl ring without disrupting the triazolone core .

- Protection/Deprotection : Temporarily protect the triazolone carbonyl with tert-butoxycarbonyl (Boc) during multi-step syntheses .

Basic: What spectroscopic techniques are most effective for monitoring degradation or impurities?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.